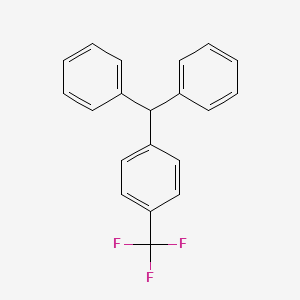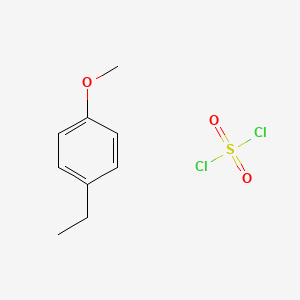
5-Ethyl-2-methoxybenzene sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-methoxybenzene sulfonyl chloride: is an organic compound with the molecular formula C9H11ClO3S . It is a derivative of benzene sulfonyl chloride, characterized by the presence of an ethyl group at the 5-position and a methoxy group at the 2-position on the benzene ring. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and functional group versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methoxybenzene sulfonyl chloride typically involves the sulfonylation of 1-ethyl-4-methoxybenzene. The process is carried out by adding 1-ethyl-4-methoxybenzene dropwise to chlorosulfonic acid at 0°C. The mixture is then stirred at room temperature for 2 hours. After the reaction, the mixture is poured onto ice and extracted with ethyl acetate. The organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also include additional purification steps to meet specific quality standards required for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethyl-2-methoxybenzene sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water or aqueous bases, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, ethyl acetate
Catalysts: Base catalysts such as pyridine or triethylamine
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Applications De Recherche Scientifique
5-Ethyl-2-methoxybenzene sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the modification of polymers and the synthesis of specialty chemicals.
Biological Studies: The compound is used in the development of probes and reagents for biological assays and studies.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-methoxybenzene sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the formation of sulfonamides, the compound reacts with amines to form a stable sulfonamide bond, which is a common motif in many biologically active molecules .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-methoxybenzene sulfonyl chloride
- 2-Methoxybenzene sulfonyl chloride
- 5-Tert-butyl-2-methoxybenzene sulfonyl chloride
Comparison: 5-Ethyl-2-methoxybenzene sulfonyl chloride is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and the properties of its derivatives. Compared to 5-Bromo-2-methoxybenzene sulfonyl chloride, the ethyl group provides different steric and electronic effects, potentially leading to variations in reaction rates and product distributions. The methoxy group at the 2-position also plays a crucial role in stabilizing reaction intermediates through resonance effects .
Propriétés
Formule moléculaire |
C9H12Cl2O3S |
|---|---|
Poids moléculaire |
271.16 g/mol |
Nom IUPAC |
1-ethyl-4-methoxybenzene;sulfuryl dichloride |
InChI |
InChI=1S/C9H12O.Cl2O2S/c1-3-8-4-6-9(10-2)7-5-8;1-5(2,3)4/h4-7H,3H2,1-2H3; |
Clé InChI |
MYOBWWAHFCOWOS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OC.O=S(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B14113641.png)
![(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14113644.png)
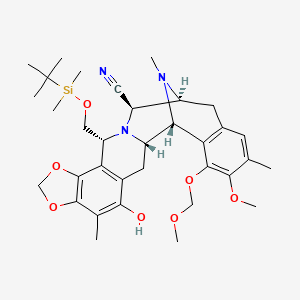
![(2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14113656.png)


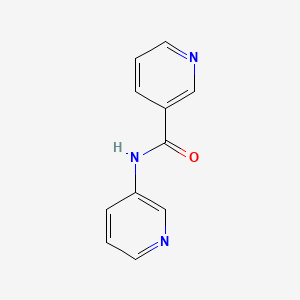
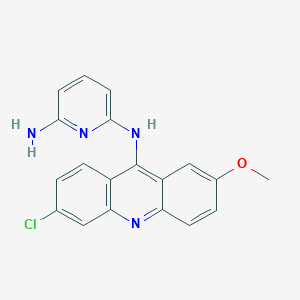
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14113685.png)
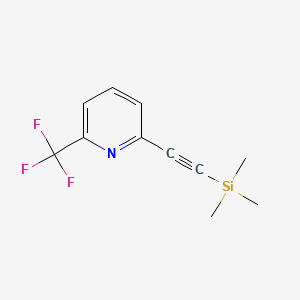
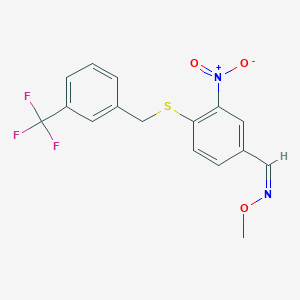
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14113721.png)
![N'-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B14113724.png)
